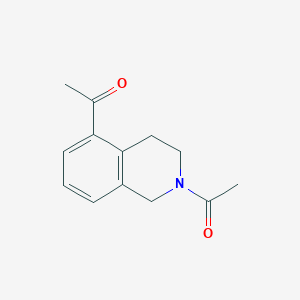

1,1'-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone

Description

Properties

CAS No. |

108825-20-3 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-5-yl)ethanone |

InChI |

InChI=1S/C13H15NO2/c1-9(15)12-5-3-4-11-8-14(10(2)16)7-6-13(11)12/h3-5H,6-8H2,1-2H3 |

InChI Key |

JAHPURCLSLXXIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CCN(C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.

Reduction: The resulting isoquinoline derivative is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the 3,4-dihydroisoquinoline derivative.

Acylation: The final step involves the acylation of the 3,4-dihydroisoquinoline derivative with acetic anhydride or acetyl chloride to yield 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetyl groups at positions 2 and 5 participate in O-nucleophilic substitutions. For example:

-

Hydrolysis : Under acidic or basic conditions, the acetyl groups can hydrolyze to form carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.

-

Inhibition by TfOH : Trifluoromethanesulfonic acid (TfOH) suppresses O-nucleophilic substitution of cyclic 1,3-diketones, redirecting reactivity toward alternative pathways such as eliminations or oxidations .

Cyclization and Annulation Reactions

The compound serves as a precursor in cascade cyclizations:

-

Bischler-Napieralski-Type Cyclization : In the presence of Tf₂O, phenylethanols and nitriles undergo tandem annulation to form 3,4-dihydroisoquinoline derivatives. This method leverages phenonium ion intermediates for regioselective bond formation .

-

Formation of Bridged Isoquinolines : One-pot reactions with brominated diketones yield 1,4-bridged dihydroisoquinolin-3-ones via dual hydrolysis and aerobic oxidation steps .

Reduction and Hydrogenation

The dihydroisoquinoline core undergoes selective reduction:

-

Catalytic Hydrogenation : Using H₂ and transition-metal catalysts (e.g., Pd/C), the compound can be reduced to tetrahydroisoquinoline derivatives. This modification enhances biological activity by increasing conformational flexibility.

Friedel-Crafts Acylation

The aromatic ring participates in electrophilic substitutions:

-

Acetylation : Reacting with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) introduces additional acetyl groups to the aromatic system, altering electronic properties and steric bulk.

Oxidation Reactions

The dihydroisoquinoline moiety is susceptible to oxidation:

-

Aerobic Oxidation : Under ambient conditions, the compound oxidizes to fully aromatic isoquinoline derivatives, a process accelerated by electron-withdrawing substituents .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1,1'-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone is studied for its potential as a pharmacophore in developing new therapeutic agents. It shows promise in modulating central nervous system receptors, suggesting potential applications in treating neurological disorders. Research indicates that derivatives of this compound may exhibit antitumor and anti-inflammatory properties, making them candidates for further pharmacological exploration.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions due to the electrophilic nature of the carbonyl groups present in the diethanone moiety. It can react with nucleophiles such as amines or alcohols to form derivatives through acylation or condensation reactions .

Biological Studies

In biological research, this compound is used to study interactions with biological macromolecules and its effects on cellular processes. Preliminary studies indicate that it may interact with specific proteins involved in disease pathways, which is crucial for elucidating its mechanism of action and optimizing therapeutic efficacy.

Industrial Applications

Beyond its applications in medicinal chemistry and organic synthesis, this compound may also find use in producing dyes, pigments, and other industrial chemicals. Its unique chemical properties can be harnessed to develop new materials with specific functionalities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydroisoquinoline | Basic isoquinoline structure | Precursor for various derivatives |

| 3,4-Dihydroisoquinolin-1(2H)-one | Contains a carbonyl group | Exhibits significant biological activity |

| Isoquinoline | Aromatic ring system | Lacks the dihydro structure but retains similar properties |

| Dihydroisoquinolin-2-one | Contains a ketone group | Potentially different reactivity due to fewer substituents |

The dual ethyl ketone functionality combined with the dihydroisoquinoline framework enhances the biological activity of this compound compared to structurally similar compounds .

Case Studies

Several studies have highlighted the applications of this compound in various contexts:

- Neuropharmacology : Research has indicated that derivatives of this compound can modulate neurotransmitter receptors effectively, suggesting their potential as treatments for neurological disorders.

- Antimicrobial Activity : Studies have shown that compounds derived from 3,4-dihydroisoquinoline structures exhibit significant antimicrobial properties against various pathogens.

- Synthesis Pathways : Various synthetic methods have been explored to modify the structure of this compound to enhance its biological activity and optimize its applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 1,1'-(3,4-dihydroisoquinoline-2,5(1H)-diyl)diethanone and related compounds:

Physicochemical and Regulatory Differences

- Lipophilicity : The LogP of 1.73 for the target compound is lower than that of tert-butyl-substituted analogues (e.g., compound 8), which may enhance solubility but reduce membrane permeability .

Biological Activity

1,1'-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone is a compound that belongs to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H15N2O2

- SMILES : CC(=O)C1=CC2=C(C=C1)C(=O)N(C2=CC=C(C=C2)C(=O)CC)C

This compound features a dihydroisoquinoline core, which is known for its role in various biological processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydroisoquinoline exhibit significant anticancer properties. For instance, research has shown that certain isoquinoline compounds can induce apoptosis in cancer cells through the activation of caspase pathways. A study highlighted that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating potent activity at low concentrations .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to enhance neuronal survival by modulating neurotransmitter systems and reducing oxidative stress. In vitro studies indicated that this compound could protect neurons from excitotoxicity induced by glutamate .

Antimicrobial Activity

The compound also displayed promising antimicrobial properties. It was tested against various bacterial strains and fungi, showing significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2), which are critical in mood regulation and neuroprotection .

- Enzyme Inhibition : The compound acts as an inhibitor of phosphodiesterases (PDEs), which play a role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells reported a dose-dependent inhibition of cell proliferation. The study utilized MCF-7 cells and demonstrated that treatment with the compound led to G0/G1 phase arrest and increased apoptosis markers.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Neuroprotection

In a model of glutamate-induced neurotoxicity using primary cortical neurons, treatment with the compound resulted in a significant reduction in cell death compared to controls.

| Treatment | Neuronal Viability (%) |

|---|---|

| Control | 60 |

| Compound (10 µM) | 85 |

| Compound (25 µM) | 95 |

Q & A

What analytical techniques are recommended for structural elucidation of 1,1'-(3,4-dihydroisoquinoline-2,5(1H)-diyl)diethanone?

Category : Basic

Answer :

Structural characterization requires a multi-technique approach:

- NMR Spectroscopy : - and -NMR can resolve the dihydroisoquinoline backbone and acetyl groups. For example, the acetyl protons typically appear as singlets near δ 2.5–2.7 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm depending on substitution patterns .

- Mass Spectrometry (EI-MS) : The molecular ion peak at m/z 217.110 (CHNO) confirms the molecular weight. Fragmentation patterns can identify the dihydroisoquinoline core and acetyl moieties .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear near 1680–1700 cm, while aromatic C-H stretches occur around 3000–3100 cm .

How can synthetic routes to this compound be optimized for improved regioselectivity and yield?

Category : Advanced

Answer :

Key optimization strategies include:

- Condensation-Reduction Sequences : As described in Scheme 1 (), condensation of dihydro-2H-pyran-4(3H)-one with 1-phenylpiperazine under cyanide catalysis followed by reduction (e.g., NaBH) improves amine intermediate yield. Use of polar aprotic solvents (e.g., DMF) enhances reaction homogeneity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can reduce side products. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

- Temperature Control : Lowering reaction temperatures during acetyl group introduction minimizes undesired ketone dimerization .

How should researchers resolve contradictions in reported NMR spectral data for this compound?

Category : Advanced

Answer :

Discrepancies may arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl). For example, acetyl protons in DMSO-d may downshift due to hydrogen bonding .

- Isomerism : Tautomeric equilibria or rotameric forms (e.g., hindered rotation of acetyl groups) can split signals. Variable-temperature NMR (VT-NMR) can stabilize dominant conformers .

- Impurity Interference : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the pure compound before analysis .

What chromatographic methods are suitable for assessing purity?

Category : Basic

Answer :

- Gas Chromatography (GC) : Use a ZB-5 capillary column (30 m × 0.25 mm) with helium carrier gas. Temperature ramp: 40°C (1 min) → 280°C at 6°C/min, final hold 9 min. Retention indices (~1744) aid peak identification .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water (0.1% TFA) for baseline separation of acetylated byproducts .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Category : Advanced

Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites prone to electrophilic attack. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .

- Molecular Docking : Simulate interactions with biological targets (e.g., P2X7 receptors) using AutoDock Vina. Focus on the dihydroisoquinoline core’s π-π stacking potential with aromatic residues .

What strategies mitigate decomposition during storage?

Category : Basic

Answer :

- Storage Conditions : Keep under inert gas (Ar/N) at –20°C in amber vials to prevent photooxidation of the dihydroisoquinoline ring .

- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

What challenges arise in X-ray crystallography of this compound?

Category : Advanced

Answer :

- Crystal Growth : Slow evaporation from ethanol/water (9:1) at 4°C promotes single-crystal formation. Disorder in acetyl groups may require TWINABS for data correction .

- Thermal Motion : Low-temperature data collection (100 K) reduces thermal displacement artifacts. High-resolution detectors (e.g., CCD) improve accuracy .

How does the compound’s electronic structure influence its role in heterocyclic synthesis?

Category : Advanced

Answer :

The electron-withdrawing acetyl groups activate the dihydroisoquinoline ring for nucleophilic substitution. For example, the C-2 position participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Computational ESP maps (electrostatic potential) guide site-selective functionalization .

What mechanistic insights explain byproduct formation during synthesis?

Category : Advanced

Answer :

- Keto-Enol Tautomerism : Unstable enol intermediates may dimerize. Quenching reactions with acidic workups (e.g., 1M HCl) stabilizes the keto form .

- Over-reduction : Excessive reducing agents (e.g., NaBH) can reduce the dihydroisoquinoline ring. Stoichiometric control and in situ monitoring via FT-IR (C=O loss at 1680 cm) prevent this .

How is the compound’s stability under photolytic conditions evaluated?

Category : Advanced

Answer :

- UV-Vis Spectroscopy : Irradiate solutions (λ = 254 nm) and track absorbance changes at 275 nm (dihydroisoquinoline π→π* transition). Half-life calculations quantify degradation kinetics .

- LC-MS Post-Irradiation : Identify photoproducts (e.g., oxidized quinoline derivatives) using high-resolution ESI-MS and MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.